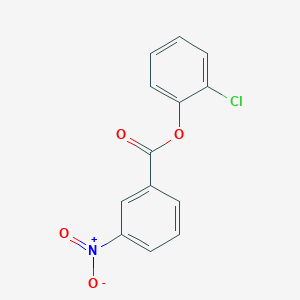
N-(2,4-dichlorophenyl)-2-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-2-(2-methoxyphenyl)acetamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It belongs to the class of acetic acid derivatives and is available in various forms such as tablets, capsules, and injections. Diclofenac is a widely used drug due to its effectiveness and low cost.
Wirkmechanismus
Diclofenac works by inhibiting the synthesis of prostaglandins, which are responsible for causing pain, inflammation, and fever. It does this by blocking the action of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Diclofenac primarily inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins in response to inflammation.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of prostaglandins. Diclofenac has also been shown to have an antipyretic effect by reducing fever. Additionally, N-(2,4-dichlorophenyl)-2-(2-methoxyphenyl)acetamide has been shown to have a cardiovascular effect by inhibiting platelet aggregation and reducing the risk of blood clots.
Vorteile Und Einschränkungen Für Laborexperimente
Diclofenac is a widely used drug in laboratory experiments due to its effectiveness and low cost. It has been shown to be effective in a number of different experimental models, including animal models of inflammation and pain. However, there are some limitations to the use of N-(2,4-dichlorophenyl)-2-(2-methoxyphenyl)acetamide in laboratory experiments. For example, it has been shown to have a toxic effect on certain cell types, which may limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-(2,4-dichlorophenyl)-2-(2-methoxyphenyl)acetamide. One area of research is the development of new formulations of this compound that are more effective and have fewer side effects. Another area of research is the investigation of the cardiovascular effects of this compound, particularly in patients with pre-existing cardiovascular disease. Additionally, there is a need for further research on the long-term effects of this compound use, particularly in patients who use the drug over an extended period of time.
Synthesemethoden
Diclofenac is synthesized by the condensation of 2,4-dichlorobenzene with 2-methoxyphenylacetic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. The resulting product is then treated with a base such as sodium hydroxide to form N-(2,4-dichlorophenyl)-2-(2-methoxyphenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to be effective in the treatment of various conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and menstrual pain. Diclofenac is also used as a postoperative pain reliever and for the management of pain associated with cancer.
Eigenschaften
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-20-14-5-3-2-4-10(14)8-15(19)18-13-7-6-11(16)9-12(13)17/h2-7,9H,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSIQJHXASPHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5769179.png)







![N'-{[2-(3,4-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5769234.png)
![2-(3,4-dichlorophenyl)-N'-[(3,4-dimethylbenzoyl)oxy]ethanimidamide](/img/structure/B5769237.png)
![3-(4-methoxyphenyl)-N'-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5769244.png)


![1-[(2-methoxyphenyl)acetyl]azepane](/img/structure/B5769261.png)